![molecular formula C22H21N3O3S2 B2946075 4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896304-89-5](/img/structure/B2946075.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a sulfonamide-based inhibitor that has shown promising results in inhibiting the growth of cancer cells, as well as in treating other diseases.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including those structurally related to the requested chemical, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, including respiration and acid-base balance. Aromatic sulfonamides have shown nanomolar to micromolar inhibitory activity against various carbonic anhydrase isoforms, indicating potential applications in treating conditions such as glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013), (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Electrophoretic Separation of Related Compounds
Research on the electrophoretic separation of imatinib mesylate and related substances has been conducted, indicating potential analytical applications of related sulfonamide compounds in quality control and drug analysis. This study could hint at the analytical utility of the compound for the separation and identification of similar pharmaceutical compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Metabolic Pathway Elucidation
Investigations into the oxidative metabolism of novel antidepressants have utilized related chemical structures to understand the metabolic pathways involved. Such research applications could provide insights into how similar compounds are metabolized in the human body, with implications for drug development and pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Anticonvulsant Activity
The synthesis and evaluation of N-substituted benzamides, including structures akin to the requested compound, have demonstrated potential anticonvulsant activities. This suggests research applications in the development of new treatments for seizure disorders, highlighting the therapeutic potential of such compounds (Lambert, Hamoir, Hermans, & Poupaert, 1995).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNFPJGHXNPTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.